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Compound of Interest

Compound Name: 2,2,3,3,4-Pentamethylpentane

Cat. No.: B12641855

In the field of chemical analysis, direct experimental data is the gold standard. However, for
novel, rare, or commercially unavailable compounds like 2,2,3,3,4-pentamethylpentane (CAS:
16747-44-7), such data may not exist in publicly accessible databases. This guide addresses
this challenge by employing a robust, principles-based predictive approach. As scientists and
researchers, our expertise allows us to forecast spectroscopic behavior with high accuracy,
transforming a chemical structure into its anticipated spectral fingerprints. This document
serves as a testament to that methodology, providing a comprehensive, in-depth guide to the
predicted spectroscopic data of 2,2,3,3,4-pentamethylpentane, grounded in the fundamental
principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.

Molecular Overview

2,2,3,3,4-Pentamethylpentane is a highly branched alkane with the molecular formula CioHz22
and a molecular weight of 142.28 g/mol . Its unique structure, featuring multiple quaternary
carbons and a tertiary center, dictates a specific and predictable spectroscopic signature. This
guide will deconstruct this signature across three key analytical techniques.
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Property Value Source
IUPAC Name 2,2,3,3,4-Pentamethylpentane

CAS Number 16747-44-7

Molecular Formula CioH22

Molecular Weight 142.28 g/mol

Canonical SMILES CC(C)c(e)eyceyeye

Mass Spectrometry (MS)
Guiding Principles & Rationale

Electron lonization (El) mass spectrometry is a high-energy technique that imparts significant
energy into the analyte, leading to extensive fragmentation.[1][2] For highly branched alkanes,
this has two primary consequences:

o Weak or Absent Molecular lon (M*e): The stability of the carbocations formed upon
fragmentation is so favorable that the initial molecular ion (m/z 142) is often too transient to
be detected in significant abundance.[3][4]

o Cleavage at Branch Points: Fragmentation preferentially occurs at the C-C bonds of the
most substituted carbons to yield the most stable carbocations (tertiary > secondary >
primary).[3][5] The driving force is the formation of these stable, positively charged
fragments. The most likely cleavage events involve the loss of the largest possible alkyl
radical from a branch point.[5]

Predicted Mass Spectrum Data

The fragmentation of 2,2,3,3,4-pentamethylpentane is predicted to be dominated by cleavage
around the highly substituted C3 and C4 positions.
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Predicted m/z lon Structure Proposed Origin Predicted Intensity
142 [C1oH22]*e Molecular lon Very Low / Absent
127 [CoH10]* Loss of a CHs radical Low

Cleavage of C3-C4
85 [CeHas]* Base Peak
bond (loss of CaHoe)

Cleavage of C2-C3 )
71 [CsH11]* High
bond (loss of CsHi1e)

tert-Butyl cation from _
57 [CaHo]* High
C3-C4 cleavage

Isopropyl cation from )
43 [CsH7]* ] Medium
various pathways

Diagram: Predicted Fragmentation Pathway This diagram illustrates the primary fragmentation
pathway leading to the predicted base peak.

2,2,3,3,4-Pentamethylpentane
(m/z = 142)

lectron lonization

Loss of tert-Butyl Radical (¢C(CH3s)3)
(C-C Cleavage at C3-C4)

ragmentation

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2,2,3,3,4-pentamethylpentane.
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Interpretation

The predicted mass spectrum serves as a structural fingerprint. The most diagnostic peak is
the base peak at m/z 85. This peak arises from the cleavage of the bond between the two
guaternary carbons (C3 and C4), expelling a tert-butyl radical (¢«C(CHs)3) and leaving a stable
tertiary carbocation. The presence of a strong peak at m/z 57 further corroborates this,
representing the tert-butyl cation itself, which would be formed in the same cleavage event. The
peak at m/z 71 is also significant, resulting from the loss of a CsH11 radical via cleavage at the
C2-C3 bond. The near absence of the molecular ion at m/z 142 is a key indicator of the
molecule's highly branched and saturated nature.[3]

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol ensures robust and reproducible data acquisition.

o Sample Preparation: Dissolve 1 mg of 2,2,3,3,4-pentamethylpentane in 1 mL of high-purity
hexane. The use of a volatile solvent is critical for compatibility with gas chromatography.[3]

e GC Separation:

[¢]

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

[e]

Injection: Inject 1 pL of the sample solution into the GC inlet at a temperature of 250°C.

o

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms) suitable for
hydrocarbon analysis.

o

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This
ensures separation from any potential impurities.

e MS Detection:

o lonization Mode: Electron lonization (El) at a standard energy of 70 eV. This high energy
level ensures reproducible fragmentation patterns that can be compared to spectral
libraries.[2][6]

o Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the
potential molecular ion.
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o Source Temperature: Maintain the ion source at 230°C to prevent condensation.

o Data Analysis: The resulting total ion chromatogram (TIC) should show a single peak
corresponding to the analyte. The mass spectrum of this peak is then extracted and
analyzed for the key fragment ions predicted above.

Infrared (IR) Spectroscopy
Guiding Principles & Rationale

The IR spectrum of an alkane is relatively simple and is dominated by two types of vibrations:
C-H stretching and C-H bending.[4][7] C-C bond stretches are typically weak and occur in the
complex fingerprint region, making them less useful for diagnostics.[8] The key diagnostic
regions for alkanes are:

e C-H Stretching: Absorptions from sp3-hybridized C-H bonds occur just below 3000 cm~1.[9]

e C-H Bending: Methyl (CHs) and methylene (CHz) groups have characteristic bending
vibrations (scissoring, rocking, etc.) between ~1470 cm~! and 1350 cm~1.[7] The presence of
bulky groups like tert-butyl and isopropyl leads to distinct and identifiable bending
absorptions.

licted | :

Wavenumber ] . . . Structural
Vibration Type Predicted Intensity .
(cm™?) Assignment
Strong, Multiple All methyl (CHs) and
2960 - 2850 C-H Stretch _
Bands methine (CH) groups
C-H Bend )
1470 - 1450 ) Medium CHs groups
(Asymmetric)
Isopropyl group C-H
C-H Bend ) PTopYLQrotp
~1385 ) Medium bend (doublet
(Symmetric)
expected)
C-H Bend tert-Butyl groups C-H
~1365 ] Strong
(Symmetric) bend
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Interpretation

The most prominent feature of the predicted IR spectrum will be a very strong, sharp series of
peaks in the 2960-2850 cm~1 region, characteristic of sp3 C-H stretching.[4] The complexity of
this region is due to the numerous, slightly different C-H bonds in the molecule. The key
diagnostic information lies in the bending region. We predict a strong absorption around 1365
cm~1, characteristic of the symmetric bending of the tert-butyl groups. Additionally, the isopropyl
group should give rise to a characteristic doublet peak around 1385 cm~1. The combination of
these specific bending absorptions with the intense C-H stretching below 3000 cm~1 provides a
definitive confirmation of a saturated, highly branched alkane structure containing both tert-
butyl and isopropyl moieties.

Self-Validating Experimental Protocol: FT-IR Analysis

o Sample Preparation (Neat Liquid): As 2,2,3,3,4-pentamethylpentane is a liquid at room
temperature, the simplest method is to prepare a thin film.

o Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) salt plate.

o Carefully place a second KBr plate on top and gently rotate to create a thin, uniform liquid
film between the plates.[10]

» Background Collection: Place the sample holder with the prepared KBr plates into the FT-IR
spectrometer. First, run a background scan of the empty instrument to account for
atmospheric CO2 and water vapor.[11]

e Sample Spectrum Acquisition:

o

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

o

Scan Range: 4000 cm~* to 400 cm™1.

Resolution: 4 cm~1.

[¢]

[¢]

Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
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spectrum. The resulting spectrum should be analyzed for the characteristic peaks listed in
the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Guiding Principles & Rationale

NMR spectroscopy provides the most detailed structural information.

e 13C NMR: The number of signals indicates the number of chemically unique carbon
environments. Due to molecular symmetry, carbons that are interchangeable through a plane
or axis of symmetry will be equivalent and produce a single signal.[12]

e 1H NMR: The number of signals indicates the number of unique proton environments. The
chemical shift (d) is determined by the local electronic environment. The integration of each
signal is proportional to the number of protons it represents. The splitting pattern (multiplicity)
is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

Symmetry Analysis: 2,2,3,3,4-pentamethylpentane has a plane of symmetry, but still
possesses several unique carbon and proton environments.

e Carbons: There are 7 distinct carbon environments.

e Protons: There are 5 distinct proton environments.

Predicted **C NMR Data (125 MHz, CDCI:s)
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Peak Label Predicted & (ppm) Carbon Type Assighment
C1 ~18.5 Primary (CHs) C1 (attached to C4)
Cc2 ~19.2 Primary (CHs) C5 (attached to C4)
] C6, C7 (attached to
C3 ~28.0 Primary (CHs)
C2)
] C8, C9 (attached to
C4 ~32.5 Primary (CHs)
C3)
C5 ~35.0 Tertiary (CH) C4
C6 ~38.0 Quaternary C2
Cc7 ~41.5 Quaternary C3
Predicted *H NMR Data (500 MHz, CDClz)
Predicted & o . :
Peak Label Multiplicity Integration Assignment
(ppm)
Protons on C1
and C5
H-a ~0.85 Doublet 6H ]
(isopropyl
methyls)
Protons on C8
H-b ~1.05 Singlet 6H and C9 (tert-butyl
methyls)
Protons on C6
H-c ~1.10 Singlet 6H and C7 (gem-
dimethyls)
Proton on C4
H-d ~1.60 Multiplet 1H )
(methine)
] Protons on C10
H-e ~1.85 Singlet 3H
(methyl)
© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12641855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Diagram: Structure-Spectrum Correlation This diagram links the unique protons in the molecule
to their predicted signals.

Predicted '"H NMR Signals

H-a: ~0.85 ppm (d, 6H) G—i—b: ~1.05 ppm (s, GHD G—I—c: ~1.10 ppm (s, GHD G—i-d: ~1.60 ppm (m, 1HD Q—!-e: ~1.85 ppm (s, 3HD

2,2,3,3,4-Pentamethylpentane Structure

mol

Click to download full resolution via product page

Caption: Correlation of proton environments to predicted *H NMR signals.

Interpretation

e 13C NMR: The presence of 7 distinct signals immediately confirms the lack of high symmetry
and matches the predicted number of unique carbons. The signals in the 18-33 ppm range
are typical for primary methyl carbons in a branched alkane, while the signals at ~35 ppm
(tertiary) and ~38-42 ppm (quaternary) are highly diagnostic of the core structure.

e 1H NMR: The predicted spectrum is rich with information. The upfield doublet integrating to
6H is a classic signature of an isopropyl group. The two distinct singlets, each integrating to
6H, confirm the presence of two different pairs of geminal methyl groups (on C2 and C3).
The downfield multiplet for a single proton is characteristic of the highly substituted methine
proton at C4. The final singlet integrating to 3H corresponds to the last methyl group. The
combination of these signals, their integrations, and their splitting patterns provides
unambiguous evidence for the 2,2,3,3,4-pentamethylpentane structure.

Self-Validating Experimental Protocol: NMR Analysis

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b12641855?utm_src=pdf-body-img
https://www.benchchem.com/product/b12641855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12641855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Accurately weigh 20-30 mg of 2,2,3,3,4-pentamethylpentane into a clean vial.[13]

o Add ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS)
as an internal standard. TMS provides the O ppm reference point.[13]

o Ensure the sample is fully dissolved. Filter the solution through a pipette with a small
cotton or glass wool plug directly into a clean, high-precision 5 mm NMR tube to remove
any particulate matter.[14]

e Instrument Setup:

o Instrument: A high-field FT-NMR spectrometer (e.g., 500 MHz).

o Insert the sample into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the CDCIs solvent. This stabilizes the
magnetic field.

o Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining
sharp, well-resolved peaks.

e H Spectrum Acquisition:

o Pulse Program: Standard single-pulse acquisition.

o Spectral Width: -1 to 12 ppm.

o Acquisition Time: ~3 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: 8-16 scans.

 13C Spectrum Acquisition:

o Pulse Program: Standard proton-decoupled pulse sequence.

o Spectral Width: -10 to 220 ppm.
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o Acquisition Time: ~1.5 seconds.

o Relaxation Delay: 2 seconds.

o Number of Scans: 512-1024 scans (more scans are needed due to the lower natural
abundance of 13C).

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C
spectrum by setting the CDCls triplet to 77.16 ppm.

[¢]

Integrate the peaks in the *H spectrum.

Conclusion

This guide provides a comprehensive, predictive analysis of the key spectroscopic data for
2,2,3,3,4-pentamethylpentane. By applying fundamental principles of fragmentation,
molecular vibration, and nuclear magnetic resonance, we have constructed a detailed and
reliable spectral profile for this molecule. The predicted data tables, interpretations, and robust
experimental protocols herein offer a valuable resource for the identification and
characterization of this compound, demonstrating how a deep understanding of spectroscopic
principles can effectively bridge the gap left by unavailable experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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